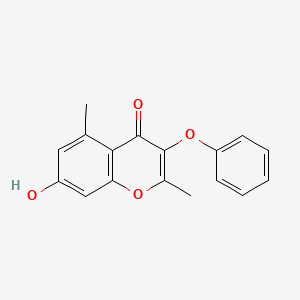

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a chemical compound belonging to the chromone family. It exhibits various biological activities and has gained significant attention in scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and ketonic precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with phenoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 7-oxo-2,5-dimethyl-3-phenoxy-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chroman-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antioxidant, anti-inflammatory, and anticancer activities.

Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry: Used in the development of new materials and as a component in certain industrial processes.

Wirkmechanismus

The mechanism of action of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one can be compared with other similar compounds in the chromone family:

7-hydroxy-4-methylcoumarin: Similar structure but lacks the phenoxy group.

7-hydroxy-2,3-dihydro-4H-chromen-4-one: Similar structure but lacks the dimethyl and phenoxy groups.

Tricin (7,4’-dihydroxy-3,5-dimethoxyflavone): Similar structure but has additional methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biologische Aktivität

7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, a derivative of chromone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the management of metabolic disorders and as an anticancer agent. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical applications.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- CAS Number : [not specified in the search results]

1. Lipid Lowering Effects

Recent studies have highlighted the lipid-lowering effects of this compound, particularly in hepatocytes. A study demonstrated that this compound significantly reduced lipid accumulation in oleic acid-treated Huh7 cells with an IC50 value of 32.2 ± 2.1 μM . The mechanism involves the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which enhances mitochondrial biogenesis and fatty acid oxidation .

| Parameter | Value |

|---|---|

| IC50 (lipid accumulation) | 32.2 ± 2.1 μM |

| Cytotoxicity (CC50) | >100 μM |

| Mechanism | Upregulation of PGC1α |

2. Anticancer Potential

The compound has shown promising anticancer properties across various cell lines. In vitro studies indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, cytotoxicity assays revealed significant growth inhibition in cancer cell lines, although specific IC50 values were not detailed in the available literature.

3. Antioxidant Activity

Antioxidant assays have indicated that this compound possesses substantial free radical scavenging activity. This is crucial for mitigating oxidative stress-related diseases.

Case Study 1: Hepatoprotective Effects

In a controlled study involving Huh7 cells, treatment with the compound resulted in a marked decrease in lipid droplet accumulation compared to untreated controls. The expression levels of key genes involved in lipid metabolism were significantly altered, suggesting a hepatoprotective effect against non-alcoholic fatty liver disease (NAFLD) .

Case Study 2: Anticancer Activity

A separate investigation assessed the compound's effects on breast cancer cell lines, demonstrating reduced viability and increased apoptosis rates post-treatment. The findings suggest that further exploration into its mechanisms could yield valuable insights for cancer therapy.

Eigenschaften

IUPAC Name |

7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOQUYMOXKTAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.